N-(2-Aminoethyl)-3-iodobenzamide
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Overview
Description
Benzamide, N-(2-aminoethyl)-3-iodo- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the 3-position of the benzamide ring and an aminoethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-aminoethyl)-3-iodo- typically involves the iodination of a precursor benzamide compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of Benzamide, N-(2-aminoethyl)-3-iodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-aminoethyl)-3-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive species.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
Benzamide, N-(2-aminoethyl)-3-iodo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-aminoethyl)-3-iodo- involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzamide: Lacks the iodine atom and aminoethyl group, making it less reactive.
N-(2-aminoethyl)benzamide: Similar structure but without the iodine atom.
3-iodobenzamide: Contains the iodine atom but lacks the aminoethyl group.
Uniqueness
Benzamide, N-(2-aminoethyl)-3-iodo- is unique due to the presence of both the iodine atom and the aminoethyl group
Properties
CAS No. |
145343-77-7 |
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Molecular Formula |
C9H11IN2O |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-iodobenzamide |
InChI |
InChI=1S/C9H11IN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13) |
InChI Key |
LHMZFCDJNBEYJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCCN |
Origin of Product |
United States |
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